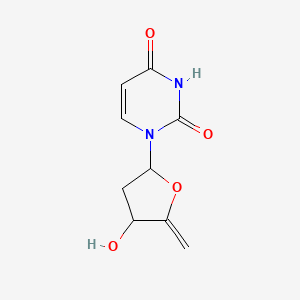

4',5'-Didehydro-2',5'-dideoxyuridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUGJFCGJLMLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(O1)N2C=CC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Occurrence of 4 ,5 Didehydronucleosides

Enzymatic Pathways of 4',5'-Didehydronucleoside Formation (e.g., Pacidamycin Biogenesis)

The biosynthesis of the 4',5'-dehydronucleoside moiety of pacidamycin in Streptomyces coeruleorubidus is a multi-step enzymatic process that begins with the common nucleoside, uridine (B1682114). nih.govresearchgate.net This pathway involves a series of transformations to modify the ribose sugar, ultimately leading to the formation of the characteristic double bond.

The established biosynthetic route proceeds through three key enzymatic steps:

Oxidation: The process is initiated by the oxidation of the 5'-hydroxyl group of uridine. This reaction is catalyzed by the flavin-dependent dehydrogenase, Pac11 (also known as PacK), which converts uridine into uridine-5'-aldehyde. researchgate.net

Transamination: The resulting aldehyde at the 5' position then undergoes a transamination reaction. The aminotransferase Pac5 (also known as PacE) catalyzes the transfer of an amino group to the 5'-aldehyde, forming a 5'-amino-5'-deoxyuridine intermediate. nih.govresearchgate.net

Dehydration: The final step in the formation of the 4',5'-didehydronucleoside is a dehydration reaction. This crucial step, which introduces the double bond between the 4' and 5' carbons of the ribose ring, is mediated by the cupin-domain protein Pac13 (also known as PacM). nih.govresearchgate.net This reaction ultimately yields the 4',5'-enamide-3'-deoxyuridine core of pacidamycin. researchgate.net

Table 1: Enzymatic Steps in Pacidamycin Nucleoside Biosynthesis

| Step | Precursor | Enzyme | Product |

| 1. Oxidation | Uridine | Pac11 (PacK) | Uridine-5'-aldehyde |

| 2. Transamination | Uridine-5'-aldehyde | Pac5 (PacE) | 5'-amino-5'-deoxyuridine intermediate |

| 3. Dehydration | 5'-amino-5'-deoxyuridine intermediate | Pac13 (PacM) | 4',5'-enamide-3'-deoxyuridine |

Characterization of Enzymes Catalyzing Dehydration Reactions (e.g., Pac13)

The enzyme responsible for the critical dehydration step in the biosynthesis of the pacidamycin nucleoside is Pac13, which belongs to the cupin-domain protein family. nih.govresearchgate.net This enzyme catalyzes the elimination of a water molecule from the 5'-amino-5'-deoxyuridine intermediate to create the defining 4',5'-double bond of the didehydronucleoside.

The characterization of Pac13 has been central to understanding the formation of this unusual nucleoside structure. Research has confirmed its role in the final dehydration step of the biosynthetic pathway. The activity of Pac13 is essential for the formation of the 4',5'-enamide-3'-deoxyuridine, the core structure required for the antibiotic activity of pacidamycin. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of the Pacidamycin Nucleoside Core

| Enzyme | Alternative Name | Function |

| Pac11 | PacK | Oxidation of 5'-alcohol of uridine |

| Pac5 | PacE | Transamination of the 5'-aldehyde |

| Pac13 | PacM | Dehydration to form the 4',5'-double bond |

Synthetic Methodologies for 4 ,5 Didehydro 2 ,5 Dideoxyuridine and Its Analogues

General Synthetic Approaches to Didehydronucleosides

The creation of the unsaturated sugar ring in didehydronucleosides is a key synthetic challenge. Chemists have devised several elegant methods to achieve this transformation, often starting from readily available ribonucleosides. These approaches include radical-mediated reactions, organometallic transformations, classical olefination reactions, palladium-catalyzed couplings, and enzymatic strategies.

Radical-mediated reactions offer a powerful tool for the formation of carbon-carbon bonds and for deoxygenation reactions. In the context of didehydronucleoside synthesis, a notable approach involves the radical-mediated desulfonylative stannylation. This method was investigated for the synthesis of the 2'-tributylstannyl derivative of 2',3'-didehydro-2',3'-dideoxyuridine (B559690) (d4U), a closely related analogue. nih.govtandfonline.com The strategy involves the preparation of a 2'-benzenesulfonyl derivative of d4U, which then undergoes a radical reaction with a tin hydride reagent to install the stannyl (B1234572) group at the 2'-position. nih.gov This stannylated intermediate is highly valuable as it can be further manipulated, for instance, through Stille coupling reactions, to introduce a variety of carbon-based substituents at the 2'-position of the didehydronucleoside framework. nih.govtandfonline.com

As an alternative to radical-mediated methods, sulfoxide-metal exchange reactions have proven to be a more efficient route for the synthesis of 2'-stannylated didehydronucleosides. nih.govtandfonline.com In a direct comparison for the synthesis of the 2'-tributylstannyl derivative of d4U, the sulfoxide-metal exchange reaction of the 2'-benzenesulfinyl derivative provided the desired product in a higher yield than the corresponding radical-mediated desulfonylative stannylation. nih.gov This reaction typically involves the treatment of a sulfoxide (B87167) precursor with an organolithium reagent, leading to a metal-exchange reaction that generates a nucleophilic carbon species, which can then be trapped with an electrophile like tributyltin chloride. The superior yield of this method makes it a preferred choice for accessing 2'-functionalized d4U analogues. nih.govtandfonline.com The resulting 2'-stannyl derivative serves as a versatile platform for introducing diverse functionalities to the nucleoside scaffold through subsequent palladium-catalyzed cross-coupling reactions. nih.gov

The Corey-Winter reaction, a classical method for the stereospecific conversion of 1,2-diols to olefins, has been effectively applied to the synthesis of 2',3'-didehydro-2',3'-dideoxyribonucleosides. wikipedia.orgtandfonline.comnih.govyoutube.comorganic-chemistry.org This two-step process begins with the conversion of a vicinal diol, such as the 2',3'-hydroxyl groups of a protected uridine (B1682114), into a cyclic thiocarbonate. wikipedia.orgnrochemistry.com This is typically achieved by reacting the diol with thiocarbonyldiimidazole or thiophosgene. wikipedia.orgorganic-chemistry.org In the second step, the cyclic thiocarbonate is treated with a phosphite (B83602) reagent, such as trimethyl phosphite, which promotes a stereospecific elimination to form the double bond. wikipedia.orgnrochemistry.com

A notable application of this reaction is the efficient synthesis of 2',3'-didehydro-2',3'-dideoxyuridine (d4U). tandfonline.com Starting from 5'-protected uridine, the corresponding cyclic 2',3'-O-thiocarbonate is formed. Heating this intermediate in trimethyl phosphite under an inert atmosphere leads to the formation of the 5'-protected 2',3'-didehydro-2',3'-dideoxyuridine in nearly quantitative yield (90%). tandfonline.com Subsequent deprotection of the 5'-hydroxyl group furnishes the final product, uridinene. tandfonline.com The high efficiency and stereospecificity of the Corey-Winter reaction make it a valuable and practical strategy for the large-scale production of these unsaturated nucleosides. tandfonline.comnih.gov

Table 1: Key Steps in the Corey-Winter Synthesis of 2',3'-Didehydro-2',3'-dideoxyuridine

| Step | Reaction | Reagents | Key Features |

|---|---|---|---|

| 1 | Thiocarbonate Formation | Uridine-2',3'-diol, Thiocarbonyldiimidazole | Forms a cyclic 2',3'-thiocarbonate |

| 2 | Olefination | Cyclic thiocarbonate, Trimethyl phosphite | Stereospecific syn-elimination to form the C2'-C3' double bond |

| 3 | Deprotection | 5'-protected d4U, Sodium ethoxide or TBAF | Removes the 5'-protecting group to yield the final product |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively used for the modification of nucleosides. nih.govacs.orgrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on both the sugar and the base moieties of nucleosides. nih.govrsc.orglibretexts.org

In the context of didehydronucleoside synthesis, these reactions are particularly useful for introducing substituents onto the nucleobase or at specific positions of the unsaturated sugar ring. For instance, the 2'-stannyl derivatives of d4U, synthesized via sulfoxide-metal exchange, are excellent substrates for Stille coupling reactions, enabling the introduction of a wide array of carbon-based groups at the 2'-position. nih.govtandfonline.com Furthermore, palladium catalysis can be employed to modify the uracil (B121893) base of 4',5'-didehydro-2',5'-dideoxyuridine. Halogenated uridine derivatives can be coupled with various organometallic reagents to introduce aryl, alkenyl, or alkynyl groups at the C5 or C6 positions of the pyrimidine (B1678525) ring. nih.gov The development of water-soluble ligands and polar reaction media has even allowed for these modifications to be performed on unprotected nucleosides, simplifying synthetic routes. nih.gov Palladium-catalyzed dehydrogenation has also emerged as a strategy to create unsaturated systems from saturated or partially saturated carbocyclic precursors, a concept that can be applied to the synthesis of substituted arenes and other unsaturated products. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Nucleoside Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Halonucleoside + Arylboronic acid | Pd(0) complex, e.g., Pd(PPh₃)₄ | C-C (Aryl-Nucleoside) |

| Heck | Halonucleoside + Alkene | Pd(OAc)₂, Phosphine ligand | C-C (Alkenyl-Nucleoside) |

| Stille | Organostannane + Halonucleoside | Pd(0) complex | C-C |

| Sonogashira | Terminal alkyne + Halonucleoside | Pd(0)/Cu(I) co-catalysis | C-C (Alkynyl-Nucleoside) |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. researchgate.netnih.govresearchgate.net Enzymes, such as lipases, proteases, and phosphorylases, are widely used for the regioselective protection and deprotection of hydroxyl groups, the formation of glycosidic bonds, and the modification of nucleosides. researchgate.netsemanticscholar.orgnih.gov

In the synthesis of didehydronucleoside analogues, enzymes can be employed for selective transformations, thereby reducing the number of protection and deprotection steps required in a purely chemical synthesis. researchgate.net For example, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the regioselective acylation and deacylation of the hydroxyl groups on the sugar moiety of nucleosides. semanticscholar.org This allows for the selective modification of the 5'-hydroxyl group while leaving the 2'- and 3'-hydroxyls available for subsequent reactions, such as the Corey-Winter olefination. nih.govsemanticscholar.org Furthermore, enzymatic C-H oxidation has been demonstrated as a powerful method for the synthesis of hydroxylated amino acids, a strategy that could potentially be adapted for the selective oxidation of the sugar ring in nucleosides. nih.govchemrxiv.org Nucleoside phosphorylases can also be used to catalyze the formation of the glycosidic bond between a pre-synthesized didehydro-sugar and a nucleobase, offering a direct route to the target nucleoside. nih.gov

Precursor and Starting Material Utilization in Synthetic Schemes

The choice of starting materials and precursors is critical for the successful synthesis of this compound and its analogues. The most common and readily available starting materials are natural ribonucleosides, such as uridine and cytidine. tandfonline.comnih.gov These compounds provide the basic framework of the nucleoside, which is then chemically modified to introduce the desired features.

A key aspect of these synthetic schemes is the use of protecting groups to selectively mask reactive functional groups, particularly the hydroxyl groups of the sugar moiety and the amine groups on the nucleobases. The 5'-hydroxyl group is often protected with a bulky silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is stable under many reaction conditions but can be selectively removed at a later stage. nih.gov For reactions involving the nucleobase, protecting groups like the benzoyl group are commonly used for cytosine and adenosine (B11128). nih.gov

The synthesis of the didehydro functionality often involves the creation of specific precursors. For instance, the Corey-Winter reaction requires the conversion of the 2',3'-diol of a protected uridine into a cyclic thiocarbonate. tandfonline.com The synthesis of 2'-substituted analogues via sulfoxide-metal exchange or radical-mediated stannylation necessitates the preparation of 2'-benzenesulfinyl or 2'-benzenesulfonyl derivatives, respectively, from a suitable protected nucleoside. nih.gov

Table 3: Common Precursors and Starting Materials

| Compound Name | Role in Synthesis |

|---|---|

| Uridine | Primary starting material for uridine-based analogues |

| Cytidine | Starting material for cytidine-based analogues, often protected with a benzoyl group |

| 5'-O-(tert-butyldimethylsilyl)uridine | Protected precursor for reactions on the 2' and 3' positions |

| Uridine-2',3'-cyclic thiocarbonate | Key intermediate in the Corey-Winter reaction |

| 2'-Benzenesulfinyl-d4U derivative | Precursor for the sulfoxide-metal exchange reaction |

| 2'-Benzenesulfonyl-d4U derivative | Precursor for the radical-mediated desulfonylative stannylation |

| Halogenated Uridine Derivatives | Precursors for palladium-catalyzed cross-coupling reactions |

D-Glucosamine as a Synthetic Precursor

D-glucosamine, a naturally occurring amino sugar, serves as a versatile and chiral starting material for the synthesis of various nucleoside analogues. nih.gov Its inherent stereochemistry and functional groups—hydroxyl and amino groups—provide convenient handles for chemical manipulation. nih.govnih.gov The synthesis of nucleoside analogues from D-glucosamine typically involves a series of protection, activation, and condensation steps.

The general approach involves the protection of the hydroxyl and amino groups of D-glucosamine, followed by the introduction of a suitable leaving group at the anomeric carbon. This activated sugar derivative is then coupled with a pyrimidine base, such as uracil, to form the nucleoside linkage. Subsequent deprotection and modification steps, including the crucial introduction of the 4',5'-unsaturation, lead to the target compound. The use of D-glucosamine allows for the stereocontrolled synthesis of the desired nucleoside analogue. mdpi.com

Derivatives of D-glucosamine are instrumental in creating a variety of ligands and complex molecules. For example, through a series of chemical transformations, D-glucosamine can be converted into intermediates suitable for the synthesis of complex heterocyclic systems. mdpi.com

| Precursor | Key Transformations | Resulting Moiety |

| D-Glucosamine | Protection, anomeric activation, glycosylation, deprotection, elimination | Didehydro-dideoxy sugar moiety |

Modified Pyrimidine Bases as Starting Materials

An alternative and widely employed strategy for the synthesis of this compound and its analogues involves the use of pre-modified pyrimidine bases. frontiersin.orgnih.gov This approach is particularly useful for creating derivatives with substituents on the heterocyclic base, which can significantly influence the biological activity of the resulting nucleoside.

The synthesis typically begins with a pyrimidine nucleoside, such as uridine, which already possesses the desired base. pensoft.net The sugar moiety of this starting nucleoside is then chemically modified to introduce the 2',5'-dideoxy and 4',5'-didehydro features. A common sequence involves the selective protection of the hydroxyl groups, followed by the introduction of a double bond in the sugar ring through an elimination reaction. For instance, a 2',3'-didehydro-2',3'-dideoxynucleoside can be synthesized from a ribonucleoside via radical deoxygenation of a bisxanthate derivative. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying pyrimidine bases, allowing for the introduction of various substituents at specific positions, such as C5 or C6. nih.gov These modifications can be carried out before or after the formation of the nucleoside.

| Starting Material | Key Reactions | Product Type |

| Uridine | Protection, elimination, deprotection | This compound |

| 5-Substituted Uridine | Sugar modification | 5-Substituted analogues |

| Ribonucleosides | Radical deoxygenation | 2',3'-Didehydro-2',3'-dideoxynucleosides |

Structural Derivatization and Analog Development

The development of analogues of this compound is crucial for optimizing its biological properties. This involves the systematic modification of different parts of the molecule, including the sugar moiety and the pyrimidine base, to generate a library of compounds for biological screening.

Introduction of Carbon-Substituents (e.g., at 2' Position)

The introduction of carbon-substituents at various positions of the sugar ring, particularly at the 2' position, can have a profound impact on the conformational properties and biological activity of nucleoside analogues. These modifications can alter the sugar pucker, which in turn affects how the nucleoside interacts with its biological targets.

Synthetic routes to 2'-substituted analogues often involve the opening of an epoxide intermediate or the use of organometallic reagents to introduce the desired carbon-based functional group. The synthesis of nucleosides with modified bases and sugars is a key area of research for developing new therapeutic agents. umich.edu

Oxygen-Sulfur Exchange at Pyrimidine C-4 Carbonyl

The replacement of the oxygen atom of the C-4 carbonyl group of the pyrimidine ring with a sulfur atom leads to the formation of 4-thiouridine (B1664626) analogues. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the nucleobase. The resulting thiocarbonyl group can also serve as a handle for further chemical modifications.

The thionation of the C-4 carbonyl is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. This oxygen-sulfur exchange can influence the catalytic cycle of enzymes that interact with these nucleosides. nih.gov

Formation of Anhydro Analogues

Anhydro nucleosides are derivatives in which an intramolecular bridge is formed, usually between the sugar and the base or between two positions on the sugar ring. The formation of an anhydro linkage restricts the conformation of the nucleoside, which can be advantageous for enhancing binding affinity to target enzymes or for improving stability.

The synthesis of anhydro analogues often involves the intramolecular displacement of a leaving group by a nucleophilic atom within the same molecule. For example, a 1,4-anhydro-2-deoxy-D-ribitol derivative can be synthesized from thymidine (B127349) through the elimination of the nucleobase to form a glycal, followed by hydrogenation. nih.gov

Synthesis of Carbocyclic Derivatives

Carbocyclic nucleoside analogues are compounds in which the furanose oxygen of the sugar ring is replaced by a methylene (B1212753) group. This modification results in a more stable analogue that is resistant to enzymatic cleavage of the glycosidic bond. The synthesis of carbocyclic derivatives of 2',3'-didehydro-2',3'-dideoxynucleosides has been a successful strategy in the development of antiviral agents. nih.govsigmaaldrich.com

The synthesis of carbocyclic analogues typically starts from a carbocyclic precursor that mimics the ribose sugar. nih.gov This precursor is then coupled with the desired pyrimidine base to form the carbocyclic nucleoside. The introduction of the double bond within the carbocyclic ring can be achieved through various elimination reactions.

| Derivative Type | Key Structural Change | Synthetic Precursor/Reaction |

| 2'-Carbon-Substituted | Addition of a carbon group at C2' | Epoxide opening, organometallic addition |

| 4-Thio-analogue | C4=O replaced with C4=S | Thionation with Lawesson's reagent |

| Anhydro analogue | Intramolecular bridge formation | Intramolecular nucleophilic displacement |

| Carbocyclic analogue | Furanose oxygen replaced by CH2 | Carbocyclic sugar mimic |

Phosphoramidate (B1195095) Prodrug Design (ProTide Technology)

The ProTide (prodrug-nucleotide) approach is a sophisticated strategy designed to overcome the limitations of nucleoside analogue drugs, such as poor phosphorylation efficiency and cellular uptake. nih.gov This technology masks the monophosphate group of a nucleoside analogue as a phosphoramidate, creating a neutral, lipophilic molecule that can more readily cross cell membranes. nih.govnih.gov Once inside the cell, the ProTide is enzymatically converted to the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. nih.gov

The general structure of a ProTide consists of an amino acid ester and an aryl group attached to the phosphate (B84403) moiety of the nucleoside analogue. nih.gov The synthesis of these phosphoramidate prodrugs typically involves the coupling of the nucleoside with a phosphorochloridate reagent or the coupling of an amino acid to a nucleoside aryl phosphate. nih.gov

While specific literature detailing the application of ProTide technology directly to this compound is not extensively available, the established methodologies for other didehydro-dideoxy nucleosides, such as stavudine (B1682478) (d4T), provide a clear blueprint for its potential synthesis. nih.gov For instance, the synthesis of d4T phosphoramidates has been well-documented and showcases the versatility of the ProTide approach for unsaturated nucleoside analogues. nih.gov The choice of the amino acid ester and the aryl group can significantly influence the stability, cell permeability, and enzymatic activation of the prodrug.

General Synthetic Strategies for ProTides:

| Strategy | Description | Key Reagents |

| Phosphorochloridate Method | The nucleoside is reacted with a pre-formed aryloxy phosphoramidochloridate, which is synthesized from phosphorus oxychloride, an aryl alcohol, and an amino acid ester. | Phosphorus oxychloride, aryl alcohol (e.g., phenol, naphthol), amino acid ester hydrochloride |

| Phosphitylation-Oxidation Method | The nucleoside is first reacted with a phosphitylating agent, followed by in situ oxidation and displacement with an amino acid ester. | Phosphorodiamidite, activator (e.g., tetrazole), oxidizing agent (e.g., m-CPBA), amino acid ester |

The successful application of ProTide technology to a range of nucleoside analogues, including those with unsaturated sugar rings, suggests that phosphoramidate prodrugs of this compound could be synthesized to potentially enhance its biological activity. nih.gov

Stereoselective Synthesis of Optical Isomers

The biological activity of nucleoside analogues is highly dependent on their stereochemistry. The chirality of the sugar moiety, specifically at the C1' and C4' positions, is crucial for recognition by viral or cellular enzymes. Therefore, the stereoselective synthesis of the individual enantiomers (D and L isomers) of this compound is a critical aspect of its drug development process.

The synthesis of specific enantiomers of nucleoside analogues often starts from a chiral pool, utilizing naturally occurring sugars like D-ribose or D-xylose to set the stereochemistry of the final product. However, for the synthesis of L-nucleosides, which have shown potent antiviral activity in some cases, alternative strategies are required. These can include the use of L-sugars as starting materials or the application of asymmetric synthesis methodologies.

The introduction of the 4',5'-double bond adds a layer of complexity to the stereoselective synthesis. Methods for creating this unsaturation often involve elimination reactions from suitably functionalized precursors. Controlling the stereochemistry during these steps is paramount.

While specific, detailed protocols for the stereoselective synthesis of both D- and L-4',5'-didehydro-2',5'-dideoxyuridine are not readily found in publicly available literature, the general principles of asymmetric nucleoside synthesis can be applied. Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or enzymatic resolution, are also crucial tools for obtaining enantiomerically pure isomers. nih.gov For example, the enantioseparation of diastereomers of 2',3'-didehydro-2',3'-dideoxythymidine analogs has been successfully achieved using both HPLC with a chiral stationary phase and capillary electrophoresis with chiral selectors. nih.gov

Key Approaches for Stereoselective Synthesis:

| Approach | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as D- or L-sugars, to dictate the stereochemistry of the final nucleoside. |

| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. |

| Enzymatic Resolution | Use of enzymes that selectively act on one enantiomer of a racemic mixture, allowing for the separation of the two isomers. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase that interacts differently with each isomer. nih.gov |

The development of robust and efficient stereoselective synthetic routes is essential for the thorough evaluation of the biological properties of the individual optical isomers of this compound and its potential as a therapeutic agent.

Molecular Mechanisms of Action for 4 ,5 Didehydro 2 ,5 Dideoxyuridine and Analogues

Cellular Uptake and Intracellular Metabolic Activation

For these compounds to exert their antiviral activity, they must first be transported into the host cell and then converted into their pharmacologically active form. This process of metabolic activation is a critical determinant of their efficacy.

Like other 2',3'-dideoxynucleosides, compounds such as d4T must be metabolically converted to their 5'-triphosphate derivative to become active. nih.gov This is a sequential process involving the addition of three phosphate (B84403) groups to the 5'-hydroxyl moiety of the nucleoside analogue. Metabolism studies of related compounds, such as l(−)Fd4C, confirm its conversion to mono-, di-, and triphosphate metabolites within the cell. nih.gov The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation cascade. The resulting triphosphate is the active pharmacological agent that inhibits the viral enzyme. nih.govdroracle.ai For example, the triphosphate metabolite of 4'-Ed4T is its active form responsible for anti-HIV-1 activity. nih.gov Similarly, 3'-azido-2',3'-dideoxyuridine (B1200160) must be phosphorylated to its 5'-triphosphate form to become a potent and selective inhibitor of HIV reverse transcriptase. nih.gov

The phosphorylation of these nucleoside analogues is catalyzed by host cell kinases. The initial phosphorylation is a crucial and often inefficient step. For thymidine (B127349) analogues like d4T, the initial enzyme is thymidine kinase. nih.gov However, d4T has a low affinity as an alternate substrate for this enzyme, which can limit the efficiency of its phosphorylation at low concentrations. nih.gov

For other analogues, different kinases are involved. For instance, the monophosphorylation of the deoxycytidine analogue l(−)Fd4C is primarily catalyzed by cytoplasmic deoxycytidine kinase. nih.gov Studies using CEM cells deficient in this enzyme showed a more than 70-fold decrease in the levels of phosphorylated l(−)Fd4C metabolites. nih.gov The affinity of different nucleoside analogues for these kinases can vary significantly, which helps to explain differences in their antiviral potency. nih.gov For example, the apparent Km value for 3'-azido-3'-deoxythymidine with thymidine kinase is 1.4 µM, while for 3'-azido-2',3'-dideoxyuridine, it is 67 µM, indicating a much lower affinity for the latter. nih.gov

To overcome the limitations of inefficient cellular uptake and the often slow, rate-limiting initial phosphorylation step, prodrug strategies have been developed. nih.govrsc.org Prodrugs are inactive derivatives that are converted into the active drug within the body, aiming to improve physicochemical or biopharmaceutical properties. nih.gov

By modifying the parent compound, prodrugs can enhance properties like membrane permeability and can be designed to bypass the need for the initial kinase-mediated phosphorylation. Six ester prodrugs of d4T have been synthesized and shown to regenerate d4T after being hydrolyzed by enzymes in plasma and various tissues. nih.gov Another approach involves glycoside-based prodrugs, which can be designed for specific release in certain tissues. nih.gov The ProTide technology is a notable example, where a phosphate group is masked with protecting groups, allowing the compound to enter the cell before being converted intracellularly into the active nucleoside monophosphate, thus bypassing the initial phosphorylation step. nih.gov

Enzymatic Target Interactions and Inhibition Profiles

Once converted to their active triphosphate form, these nucleoside analogues interact with and inhibit viral enzymes, which is the cornerstone of their mechanism of action.

The primary target for 4',5'-didehydro-2',5'-dideoxyuridine analogues is the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. mdpi.comyoutube.com The active 5'-triphosphate metabolite, such as 2',3'-didehydro-2',3'-dideoxythymidine triphosphate (D4TTP), acts as a potent inhibitor of HIV-1 RT. nih.govnih.gov

The inhibition occurs through a dual mechanism:

Competitive Inhibition: The triphosphate analogue competes with the natural deoxynucleoside triphosphate (e.g., dTTP) for the substrate-binding site of the RT enzyme. nih.govnih.gov

Chain Termination: Once the RT incorporates the analogue into the growing viral DNA strand, it acts as a chain terminator. nih.govdroracle.ai The absence of a 3'-hydroxyl group on the sugar moiety of the analogue prevents the formation of the next 5'-3' phosphodiester bond, thereby halting further elongation of the DNA chain. nih.govdroracle.ai

Studies have shown that D4TTP is preferentially incorporated by HIV-RT and its chain-terminating activity is comparable to that of azidothymidine triphosphate (AZTTP). nih.gov The triphosphate of 4'-Ed4T, an analogue of d4T, was found to inhibit the DNA polymerase activity of RT more efficiently than D4TTP. nih.gov

Table 1: Inhibitory Activity of Nucleoside Analogue Triphosphates against HIV-1 Reverse Transcriptase

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Inhibition | Source |

| D4TTP | HIV-1 RT | Not specified | DNA Chain Terminator | nih.gov |

| 4'-Ed4TTP | HIV-1 RT | Kᵢ/Kₘ (dTTP) = 0.15 (RNA/DNA template) | DNA Chain Terminator, Competitive Inhibitor | nih.gov |

| AZTTP | HIV-1 RT | Kₘ = 110 nM | DNA Chain Terminator, Competitive Inhibitor | nih.gov |

| nPredUTP | HIV-1 RT | Not specified | Competitive Inhibitor, Time-dependent inactivation | nih.gov |

| AZU-TP | HIV-1 RT | Not specified | Competitive Inhibitor | nih.gov |

A critical aspect of the clinical utility of these nucleoside analogues is their selectivity for viral RT over host cellular DNA polymerases. The triphosphate analogues generally show much weaker inhibitory effects on the major human DNA polymerases, such as DNA polymerase alpha, gamma, and epsilon. nih.govdroracle.ai

For instance, D4TTP is a poor substrate for human DNA polymerases alpha and epsilon, being incorporated approximately 10,000- to 20,000-fold less efficiently by these enzymes compared to HIV-RT. nih.gov Similarly, the triphosphate of 4'-Ed4T showed significantly less inhibition of host DNA polymerases. nih.gov This selectivity is the molecular basis for the therapeutic window of these drugs, allowing for the inhibition of viral replication at concentrations that are not substantially toxic to the host cell. However, some level of interaction with cellular polymerases can occur. The inhibition of mitochondrial DNA polymerase gamma by some NRTIs is a known mechanism of toxicity. droracle.ai Furthermore, once incorporated into DNA by a human polymerase, some analogues may be difficult to remove. For example, DNA polymerase epsilon, which has a proofreading 3'→5' exonuclease activity, is unable to excise an incorporated D4TMP molecule from the end of a DNA strand, a factor that may contribute to the compound's cytotoxicity. nih.gov

Table 2: Comparison of Inhibitory Activity against Viral RT and Human DNA Polymerases

| Compound | Viral Enzyme Inhibition | Human DNA Polymerase Inhibition | Selectivity | Source |

| D4TTP | Potent inhibitor of HIV-RT | Poor substrate for pol alpha and pol epsilon | ~10,000 to 20,000-fold more selective for HIV-RT | nih.gov |

| 4'-Ed4TTP | Potent inhibitor of HIV-RT | Much less inhibitory effect on major host DNA polymerases | High | nih.gov |

| AZU-TP | Potent inhibitor of HIV-1 RT | ~60-times higher preference for dTTP by DNA polymerase alpha | High | nih.gov |

| ZDV-TP | Potent inhibitor of HIV-1 RT | Weak inhibitor of cellular DNA polymerases α and γ | High | droracle.ai |

Targeting Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase)

Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase, is a crucial enzyme in nucleotide metabolism. patsnap.com Its primary function is to catalyze the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. wikipedia.orgnih.gov This action serves two vital purposes for the cell: it minimizes the intracellular pool of dUTP, thereby preventing the erroneous incorporation of uracil (B121893) into DNA, and it generates dUMP, which is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) via the enzyme thymidylate synthase. patsnap.comwikipedia.orgnih.gov

Most DNA polymerases are unable to differentiate effectively between dUTP and deoxythymidine triphosphate (dTTP), meaning the ratio of their incorporation into DNA is dependent on the relative intracellular concentrations of the two nucleotides. acs.org By maintaining a low dUTP/dTTP ratio, dUTPase ensures the fidelity of DNA replication and repair. nih.gov The enzyme's catalytic mechanism involves a nucleophilic attack on the α-phosphate of dUTP by a water molecule. nih.govacs.org The structure of the dUTPase active site is highly specific for the uracil base and the deoxyribose sugar, which allows it to effectively exclude other nucleotides like purines, thymine-containing nucleotides, and ribonucleotides. nih.govacs.org

Given its essential role in maintaining genome integrity, particularly in rapidly dividing cells, dUTPase has been identified as a potential therapeutic target in cancer and infectious diseases. acs.orgnih.gov Inhibition of dUTPase leads to an accumulation of dUTP, which in turn results in increased uracil misincorporation into DNA. patsnap.com This triggers a futile cycle of DNA repair that can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. patsnap.com While the inhibition of dUTPase is a validated therapeutic strategy for some agents, there is no direct evidence to suggest that this compound (also known as Stavudine (B1682478) or d4U) or its analogues function as inhibitors of this enzyme. The unique didehydro modification in the sugar ring of d4U likely affects its recognition and binding by dUTPase.

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of pyrimidines. It catalyzes the reductive methylation of dUMP using 5,10-methylenetetrahydrofolate as a cofactor to produce dTMP. nih.govnih.gov This reaction is the sole intracellular pathway for the de novo production of dTMP, making TS essential for providing the necessary thymine (B56734) nucleotides required for DNA synthesis and repair. nih.gov Consequently, TS has long been a critical target for cancer chemotherapy. nih.govnih.gov Agents that inhibit TS, such as the well-known drug 5-Fluorouracil (5-FU) and various folate analogues (e.g., raltitrexed, pemetrexed), disrupt the supply of dTTP, leading to an imbalance in nucleotide pools, inhibition of DNA synthesis, and cell death. nih.govnih.govwikipedia.org

While this compound (Stavudine, d4T) is not a direct inhibitor of thymidylate synthase, its metabolic activation and efficacy are influenced by the enzyme's activity. The active form of Stavudine is its triphosphate metabolite, stavudine triphosphate (d4T-TP). nih.gov A study investigating the relationship between genetic variations in TS and intracellular drug concentrations found that polymorphisms in the TS gene were strongly associated with the levels of d4T-TP in peripheral blood mononuclear cells. nih.gov Specifically, patients with a low-expression TS genotype had significantly higher intracellular concentrations of d4T-TP. nih.gov This suggests an indirect mechanistic link: lower TS activity may alter the cellular nucleotide environment in a way that favors the phosphorylation and accumulation of Stavudine's active form. Therefore, while d4U does not target TS directly, the functional status of the thymidylate synthesis pathway can impact the compound's pharmacological profile.

Inhibition of S-Adenosylhomocysteine Hydrolase

S-Adenosylhomocysteine hydrolase (SAHase or AdoHcyase) is a vital enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and homocysteine. wikipedia.org SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and is also a potent feedback inhibitor of methyltransferases. mdpi.com By breaking down SAH, SAHase plays a crucial regulatory role in cellular methylation processes, which are essential for the modification of nucleic acids, proteins, and lipids. mdpi.com

Inhibition of SAHase leads to the accumulation of SAH, which in turn suppresses essential methylation reactions, making the enzyme an attractive target for antiviral and anticancer therapies. mdpi.comnih.gov Research has shown that various adenosine nucleoside analogues are effective inhibitors of SAHase. nih.govnih.gov Potent inhibitors include neplanocin A, 2'-deoxyadenosine, and 9-β-D-arabinofuranosyladenine. nih.gov Some dideoxyadenosine analogues have also demonstrated intermediate inhibitory activity against the enzyme. nih.gov

However, this mechanism of action is primarily associated with adenosine analogues that can mimic the enzyme's natural substrate. This compound is a uridine (B1682114) analogue. There is no evidence in the scientific literature to suggest that it or its related pyrimidine (B1678525) analogues inhibit S-adenosylhomocysteine hydrolase. The specificity of SAHase for adenosine-like structures makes it an unlikely target for uridine-based compounds like Stavudine.

| Molecular Target | Function | Role of this compound (d4U) & Analogues |

| dUTPase | Hydrolyzes dUTP to dUMP, preventing uracil incorporation into DNA and providing substrate for TS. wikipedia.orgnih.gov | Not a known direct target. |

| Thymidylate Synthase (TS) | Catalyzes the de novo synthesis of dTMP, the precursor for dTTP needed for DNA synthesis. nih.govnih.gov | Not a direct inhibitor. However, TS gene expression levels are inversely correlated with intracellular concentrations of the active metabolite, d4U-triphosphate. nih.gov |

| S-Adenosylhomocysteine Hydrolase (SAHase) | Hydrolyzes SAH to adenosine and homocysteine, regulating cellular methylation reactions. wikipedia.org | Not a known target. Inhibition is characteristic of adenosine analogues. nih.govnih.gov |

Downstream Cellular Effects and Biological Consequences

DNA Synthesis Inhibition

A primary downstream effect of this compound (Stavudine, d4U) is the potent inhibition of DNA synthesis. medchemexpress.com Stavudine is a prodrug that must first be activated within the cell through a series of phosphorylation steps. pharmacology2000.com Cellular enzymes, starting with thymidine kinase, convert Stavudine sequentially into its monophosphate, diphosphate, and finally, its active triphosphate form, stavudine 5'-triphosphate (d4T-TP or d4UTP). pharmacology2000.com

The active d4U-triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesizing DNA strands by DNA polymerases. nih.gov This mechanism is particularly effective against viral reverse transcriptase enzymes, such as that from Human Immunodeficiency Virus (HIV), making Stavudine a potent antiretroviral agent. medchemexpress.compharmacology2000.com The triphosphate form of a Stavudine analogue, 4'-ethynyl-d4T, was shown to inhibit HIV-1 reverse transcriptase more efficiently than the parent compound's triphosphate. nih.gov Stavudine's inhibitory action is not limited to viral enzymes; it can also inhibit host cell polymerases, notably mitochondrial DNA polymerase-γ, an interaction that is believed to underlie some of the drug's associated toxicities. pharmacology2000.com The inhibition of DNA synthesis is a direct result of d4U-triphosphate competing with and being incorporated by DNA polymerases. nih.govnih.gov

DNA Chain Termination

The molecular basis for the inhibition of DNA synthesis by this compound is its function as a DNA chain terminator. This action is a direct consequence of the compound's chemical structure. pharmacology2000.com Like other dideoxynucleosides, Stavudine lacks the crucial 3'-hydroxyl (-OH) group on its deoxyribose sugar ring; this position is instead occupied by a hydrogen atom, and the ring contains a double bond between the 2' and 3' carbons. pharmacology2000.comsigmaaldrich.com

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing DNA chain and the 5'-phosphate group of the incoming deoxynucleoside triphosphate. youtube.com When d4U-triphosphate is incorporated into the chain, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide. pharmacology2000.comyoutube.com This results in the immediate and irreversible cessation of DNA strand elongation. nih.gov This mechanism of "chain termination" is the hallmark of dideoxynucleoside analogues and is the foundational principle of the Sanger method for DNA sequencing. youtube.comyoutube.com The incorporation of the monophosphate residue of d4U-triphosphate at the 3'-terminus of a new DNA strand effectively blocks further replication of that strand. pharmacology2000.com

Induction of Apoptosis

A significant biological consequence of the cellular activity of this compound is the induction of apoptosis, or programmed cell death. medchemexpress.com Apoptosis is a tightly regulated cellular process that eliminates damaged or unwanted cells and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govnih.gov Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. nih.gov

The induction of apoptosis by Stavudine is a downstream effect of its primary actions on DNA. medchemexpress.com The inhibition of DNA synthesis and the premature termination of DNA chains lead to significant cellular stress and the accumulation of damaged or incomplete DNA. mdpi.com Such genotoxic stress is a powerful trigger for the intrinsic apoptotic pathway. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the mitochondrial membrane. mdpi.comnih.gov In response to irreparable DNA damage, pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria, which in turn initiates the caspase cascade, culminating in cell death. mdpi.com Therefore, the apoptotic effect of Stavudine is a direct consequence of the lethal cellular damage caused by the disruption of DNA replication.

Structure Activity Relationship Sar Studies of 4 ,5 Didehydro 2 ,5 Dideoxyuridine Analogues

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for predicting and explaining the biological activity of nucleoside analogues, offering insights into their interactions at a molecular level and guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com In the context of nucleoside analogues, QSAR models are developed by correlating various physicochemical properties, known as descriptors, with their measured inhibitory activity against a specific target. nih.govwalisongo.ac.id These descriptors can be categorized as electronic (e.g., atomic net charge, energies of molecular orbitals like HOMO and LUMO), lipophilic (e.g., LogP), and steric or topological (e.g., molecular weight, surface area). walisongo.ac.idnih.gov

The process involves building a dataset of analogues with known activities, calculating a wide range of descriptors for each molecule, and then using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN) to generate a predictive model. brieflands.comnih.gov The resulting QSAR equation can help identify which properties are most critical for activity and predict the potency of novel, unsynthesized analogues. nih.gov For instance, QSAR studies on other antiviral nucleosides have shown that cytotoxicity often correlates with electronic and lipophilic parameters, providing a roadmap to modify structures to minimize toxicity while preserving antiviral effects. nih.gov

Table 1: Common Descriptors Used in QSAR Studies of Nucleoside Analogues

| Descriptor Category | Specific Descriptor | Description |

|---|---|---|

| Electronic | EHOMO / ELUMO | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital; relates to the molecule's reactivity and ability to participate in charge-transfer interactions. walisongo.ac.id |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding to polar sites in an enzyme. walisongo.ac.id |

| Lipophilic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates the hydrophobicity of the molecule, affecting cell membrane permeability and binding to hydrophobic pockets. nih.gov |

| Steric/Topological | Molecular Weight (MW) | The mass of the molecule; relates to its size. |

| Steric/Topological | Surface Area (SAA/SAG) | Solvent-accessible surface area or surface area grid; relates to the size and shape of the molecule and how it can fit into a binding site. walisongo.ac.id |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the SAR of nucleoside analogues by simulating their interaction with the active site of enzymes like viral reverse transcriptases or polymerases. nih.govnih.gov The process involves generating a 3D model of the ligand and placing it into the binding pocket of a protein whose structure has been determined, often by X-ray crystallography. mdpi.com Docking algorithms then calculate the most stable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.net

These studies reveal crucial details about ligand-enzyme interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov For example, docking can show how a modification on the sugar ring or base of a uridine (B1682114) analogue might enhance or disrupt key hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.netnih.gov The stability and dynamics of these interactions can be further investigated using molecular dynamics (MD) simulations, which confirm the stability of the predicted ligand-protein complex over time. researchgate.netfrontiersin.org This information is vital for the rational design of new derivatives with improved binding and, consequently, higher biological activity. mdpi.com

Table 2: Key Ligand-Enzyme Interactions for Nucleoside Analogues

| Interaction Type | Description | Relevance to Nucleoside Analogues |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., O, N) and another nearby electronegative atom. | Crucial for binding specificity. The hydroxyl and keto groups of the uracil (B121893) base and any remaining hydroxyls on the sugar are key H-bond donors/acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The sugar ring and parts of the nucleobase can fit into hydrophobic pockets within the enzyme's active site. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and require a good complementary shape (steric fit) between the ligand and the binding site. |

| Pi-stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic uracil base can stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site. |

The five-membered furanose ring of a nucleoside is not planar; it adopts a puckered conformation to relieve torsional and van der Waals strain. bohrium.com The two most common conformations are the C3'-endo (North) and C2'-endo (South) puckers. researchgate.netglenresearch.com In the C3'-endo pucker, the C3' atom is displaced from the plane of the other four ring atoms towards the nucleobase, a conformation typical of RNA and A-form DNA. glenresearch.com In the C2'-endo pucker, the C2' atom is displaced in the same direction, which is characteristic of B-form DNA. glenresearch.com

Table 3: Characteristics of Major Furanose Ring Pucker Conformations

| Conformation | Puckered Atom | Associated Nucleic Acid Form | Glycosidic Bond Orientation | Impact on Activity |

|---|---|---|---|---|

| C3'-endo (North) | C3' is out of the C1'-O4'-C4'-C2' plane | A-form (RNA-like) glenresearch.com | Often associated with an anti conformation researchgate.net | May be preferred by RNA-dependent polymerases or some reverse transcriptases. |

| C2'-endo (South) | C2' is out of the C1'-O4'-C4'-C3' plane | B-form (DNA-like) glenresearch.com | Typically associated with an anti conformation researchgate.net | May be preferred by DNA-dependent polymerases. |

| O4'-endo | O4' is out of the C1'-C2'-C3'-C4' plane | Can be adopted by some modified nucleosides glenresearch.com | Variable | Represents a distinct shape that can alter binding affinity and nuclease resistance. glenresearch.com |

Impact of Sugar Moiety Modifications on Biological Activity

The sugar moiety of nucleoside analogues is a primary target for chemical modification to alter biological activity, as changes to the sugar ring directly influence the molecule's conformation and its recognition by cellular kinases and viral polymerases.

The removal of hydroxyl groups (dideoxy) and the introduction of a double bond (didehydro) in the sugar ring are classic strategies in the design of antiviral nucleosides. The position of these modifications is critical to the resulting biological activity. For example, 2',3'-didehydro-2',3'-dideoxyuridine (B559690) (d4U) contains a double bond between the 2' and 3' carbons. nih.gov This feature flattens the sugar ring and mimics a transition state, which can lead to potent inhibition of viral polymerases.

In the case of 4',5'-didehydro-2',5'-dideoxyuridine, the unsaturation is at an unconventional position between C4' and C5'. This modification, combined with the absence of the 2' and 5' hydroxyl groups, creates a highly rigid and unusual molecular geometry. This rigidity can be advantageous, as pre-organizing the molecule into a "bioactive" conformation can enhance binding affinity. However, it can also be detrimental if the locked conformation does not fit well into the enzyme's active site. The absence of the 5'-hydroxyl group prevents the initial phosphorylation step required for activation of many nucleoside prodrugs, suggesting that this compound itself would not be a substrate for nucleoside kinases. However, its unique structure could make it an inhibitor of other enzymes, such as nucleoside phosphorylases. nih.gov

Table 4: Comparison of Didehydro-Dideoxyuridine Analogues

| Compound | Position of Double Bond | Dideoxy Positions | Key Structural Feature | Potential Biological Implication |

|---|---|---|---|---|

| 2',3'-Didehydro-2',3'-dideoxyuridine (d4U) | C2'-C3' | 2', 3' | Planar C2'-C3' bond, restricted N/S pucker. nih.gov | Acts as a chain terminator after phosphorylation; substrate for kinases. |

| This compound | C4'-C5' | 2', 5' | Unsaturated exocyclic bond, rigid ring conformation. | Not a substrate for 5'-kinases; may inhibit other enzymes like phosphorylases. |

Introducing substituents at the 2' and 3' positions of the sugar ring profoundly affects the analogue's conformational preferences and electronic properties. A fluorine atom, being highly electronegative, is a particularly influential substituent.

When a fluoro group is added at the 2'-position, its electronegativity strongly influences the sugar pucker. glenresearch.com For example, a 2'-fluoro substituent in the 'up' (arabino) configuration (2'-F-ANA) can induce an O4'-endo pucker, leading to a B-form (DNA-like) helical structure. glenresearch.com Conversely, a 2'-fluoro in the 'down' (ribo) configuration (2'-F RNA) favors the C3'-endo (North) pucker characteristic of A-form helices, while also increasing thermal stability. glenresearch.com The 3'-fluoro substitution, as seen in 3'-fluoro-2',3'-dideoxyuridine, is also a potent modification used in antiviral drug design. nih.gov These fluorine substitutions can enhance binding to target enzymes, increase resistance to degradation by cellular enzymes (nucleases), and modulate the compound's metabolic activation profile. glenresearch.com While less common, thio-substitutions (replacing a hydroxyl with a thiol group) also alter the sugar's conformation and polarity, offering another avenue for SAR exploration.

Table 5: Effect of 2'/3' Substituents on Dideoxyuridine Analogues

| Analogue | Substituent & Position | Effect on Sugar Pucker | Reported Biological Activity Context |

|---|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine (B1200160) (AZU) | 3'-Azido | Shifts equilibrium towards C3'-endo. | Anti-HIV activity. nih.gov |

| 3'-Fluoro-2',3'-dideoxyuridine | 3'-Fluoro | Strongly influences pucker due to high electronegativity. | Anti-HIV agent. nih.gov |

| 2'-Fluoro-2',3'-dideoxyuridine | 2'-Fluoro | Favors C3'-endo (North) conformation. glenresearch.com | Often enhances binding affinity and nuclease resistance. glenresearch.comnih.gov |

Carbocyclic and Anhydro Analogues in SAR

To further probe the importance of the furanose ring's oxygen atom and its conformational influence, carbocyclic and anhydro analogues have been synthesized and evaluated.

Carbocyclic Analogues: In carbocyclic nucleosides, the furanose ring oxygen is replaced by a methylene (B1212753) (-CH2-) group. This modification imparts greater metabolic stability, particularly towards cleavage of the glycosidic bond. Carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxynucleosides have shown significant antiviral activity. For example, Carbovir, the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxyguanosine, is a potent and selective anti-HIV agent. nih.gov Similarly, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine has demonstrated inhibitory activity against herpes simplex viruses. nih.gov While specific data for the carbocyclic analogue of this compound is scarce, the activity of related compounds suggests that this modification is a viable strategy for developing stable and potent antiviral agents. A series of 4′-substituted carbocyclic uracil derivatives were synthesized and evaluated against several RNA viruses, though they did not show significant antiviral activity or toxicity up to 100 μM. mdpi.com

Anhydro Analogues: Anhydro nucleosides contain an additional covalent bond between the sugar and the base or within the sugar ring, creating a bicyclic system. This structural constraint significantly alters the molecule's shape and can influence its biological activity. Several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZU) have been synthesized and evaluated for their anti-HIV-1 activity. nih.gov While the 2,5'-anhydro analogues of AZT and AZU were found to be less active than their parent compounds, the anhydro analogue of AZT showed considerably reduced cytotoxicity. nih.gov

The following table summarizes the anti-HIV-1 activity of some anhydro nucleoside analogues.

| Compound | Virus | IC₅₀ (µM) |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine (B8748280) | HIV-1 | 0.56 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | 4.95 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | HIV-1 | 26.5 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | HIV-1 | 27.1 |

| 2,5'-Anhydro-3'-deoxythymidine | HIV-1 | 48 |

IC₅₀ values were determined against HIV-1 in cell culture. Data sourced from Lin et al., 1989. nih.gov

Influence of Base Moiety Substituents on Biological Activity

Modifications to the pyrimidine (B1678525) base, particularly at the C-5 position, have been extensively explored to enhance the therapeutic potential of nucleoside analogues.

Pyrimidine Ring Substitutions (e.g., C-5 Substitutions)

In a study of 5-substituted N(4)-hydroxy-2'-deoxycytidines, the 5-fluoro derivative demonstrated potent growth inhibition of leukemia cell lines. nih.gov Furthermore, 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine (B1206715) have been evaluated as potential antiviral agents, with 5-propynyloxy-2'-deoxyuridine showing potent inhibition of herpes simplex virus. nih.gov

The following table presents data on the inhibition of thymidylate synthase by 5-substituted 2'-deoxyuridine (B118206) 5'-monophosphate analogues.

| 5-Substituent | Enzyme Source | Kᵢ (µM) |

| Dimethyl quinone | Lactobacillus casei | 0.59 - 3.6 |

| Naphthoquinone | Lactobacillus casei | 0.59 - 3.6 |

Kᵢ values represent the inhibition constants against thymidylate synthase. Data sourced from Heidelberger et al. nih.gov

Correlation of Substituent Effects with Target Enzyme Affinity

The biological activity of nucleoside analogues is often directly correlated with their ability to be phosphorylated to the active triphosphate form and subsequently inhibit viral polymerases or other key enzymes. The substituents on the pyrimidine ring can influence this process. For example, in the case of 5'-amino-2',5'-dideoxy-5-iodouridine derivatives, N-acetylation was found to increase the inhibition of thymidine (B127349) kinase from herpes simplex virus type 1. nih.gov

The interaction with thymidylate synthase is another critical determinant of activity for some uridine analogues. 5-Substituted N(4)-hydroxy-2'-deoxycytidine 5'-monophosphates have been shown to be competitive inhibitors of the enzyme with respect to dUMP. nih.gov

Stereochemical Implications for Biological Activity

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogues. The spatial arrangement of the substituents on the furanose ring dictates how the molecule fits into the active site of the target enzyme. Generally, nucleosides with the natural D-configuration are more active than their L-enantiomers.

However, there are notable exceptions. For instance, in the case of 2',3'-dideoxy-2'-fluoro-4'-thionucleosides, both D- and L-isomers have been synthesized and evaluated. The D-cytidine and D-5-fluorocytidine analogues showed moderate to potent anti-HIV activity. nih.gov Molecular modeling studies suggested that the larger van der Waals radius of the 4'-sulfur atom in these D-isomers might be responsible for their decreased activity against lamivudine-resistant HIV-1 variants. nih.gov This highlights the subtle yet profound impact of stereochemistry on antiviral potency and resistance profiles. The synthesis of both D- and L-2'-azido-2',3'-dideoxy-4'-thiopyrimidine and purine (B94841) nucleosides revealed that these compounds were primarily active against human cytomegalovirus. nih.gov

The following table provides the anti-HIV activity of some D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides.

| Compound | EC₅₀ (µM) |

| D-2'-F-4'-Sd4C (Cytidine analogue) | 1.3 |

| D-2'-F-4'-Sd4FC (5-Fluorocytidine analogue) | 11.6 |

| D-2'-F-4'-Sd4A (Adenosine analogue) | 8.1 |

| D-2'-F-4'-Sd4FA (2-Fluoroadenosine analogue) | 1.2 |

EC₅₀ values were determined against HIV-1 in human peripheral blood mononuclear cells. Data sourced from Chun et al., 2002. nih.gov

Preclinical in Vitro Biological Activity of 4 ,5 Didehydro 2 ,5 Dideoxyuridine and Analogues

Antiviral Activity Investigations

The quest for potent antiviral agents has led to the synthesis and evaluation of numerous nucleoside analogues. The unique structural features of didehydro-dideoxyuridine derivatives make them interesting candidates for antiviral research.

Activity against Human Immunodeficiency Virus (HIV)

While direct studies on the anti-HIV activity of 4',5'-Didehydro-2',5'-dideoxyuridine are not extensively reported in the reviewed literature, research on analogous compounds provides valuable insights. Specifically, 2',3'-didehydro-3'-deoxythymidine (d4T), a structurally similar pyrimidine (B1678525) analogue, is known for its potent in vitro activity against HIV through the inhibition of reverse transcriptase. nih.govnih.gov

Further investigations into 2',5'-anhydro analogues of various 3'-azido-dideoxyuridine derivatives have revealed significant anti-HIV-1 activity. For instance, 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280) demonstrated an IC50 value of 0.56 µM against HIV-1. nih.gov Another study on 5-chloro-substituted derivatives of 2',3'-didehydro-2',3'-dideoxyuridine (B559690) also highlighted their potential as anti-HIV agents. ijpsonline.com

N4-acyl-modified 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine (B48100) nucleosides have also been synthesized and evaluated. In this series, certain substitutions at the N4-position led to an enhancement of anti-HIV-1 activity, with N4-p-bromobenzoyl-D4FC being 12-fold more potent than the parent compound, D-D4FC, in MT-2 cells. nih.gov

These findings on structurally related compounds suggest that the didehydro-dideoxyuridine scaffold is a promising backbone for the development of novel anti-HIV agents. The biological activity is often contingent on modifications at various positions of the pyrimidine base and the sugar moiety.

Interactive Data Table: Anti-HIV-1 Activity of Dideoxyuridine Analogues

| Compound/Analogue | Virus Strain | Cell Line | IC50 (µM) | Cytotoxicity (TCID50 in µM) |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | HIV-1 | 0.56 | >100 | |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | 4.95 | Not specified | |

| N4-p-bromobenzoyl-D4FC | HIV-1 | MT-2 | 12-fold more potent than D-D4FC | Modest increase |

Activity against Rauscher-Murine Leukemia Virus

The antiviral spectrum of dideoxyuridine analogues extends to retroviruses other than HIV. Research on the activity against Rauscher-Murine Leukemia Virus (R-MuLV) has been conducted, particularly with 2,5'-anhydro analogues. In these studies, 2,5'-anhydro-3'-azido-3'-deoxythymidine was found to be highly active against R-MuLV, with an IC50 value of 0.27 µM. nih.gov This indicates that the structural modifications conferring anti-HIV activity may also be effective against other retroviruses. The high potency of this analogue underscores the potential of the dideoxyuridine scaffold in targeting retroviral replication.

Antimicrobial Activity Investigations

Beyond their antiviral properties, dideoxyuridine derivatives have been explored for their potential to combat other microbial pathogens.

Anti-Mycobacterial Activity (e.g., Mycobacterium bovis, Mycobacterium avium)

In the search for new treatments for mycobacterial infections, various 5-substituted pyrimidine nucleosides have been synthesized and evaluated. A study investigating a series of 2',3'-didehydro-2',3'-dideoxyuridines revealed their in vitro inhibitory activity against Mycobacterium bovis and Mycobacterium avium. The nature of the substituent at the C-5 position of the uridine (B1682114) base was found to be a key determinant of the anti-mycobacterial activity.

Specifically, 5-(C-1 substituted)-2'-deoxyuridine derivatives were identified as potent inhibitors of M. avium, with MIC90 values in the range of 1-5 µg/mL. While this study did not focus specifically on this compound, the findings for the broader class of 2',3'-didehydro-2',3'-dideoxyuridines suggest that this chemical family warrants further investigation for the development of novel anti-tuberculosis agents.

Anti-Parasitic Activity (e.g., Plasmodium falciparum, Leishmania donovani)

The potential of nucleoside analogues extends to the realm of anti-parasitic drug discovery. While direct experimental data for this compound against Plasmodium falciparum and Leishmania donovani is not available in the reviewed literature, studies on related deoxyuridine analogues provide a basis for potential activity.

Research has shown that various derivatives of the natural product dehydrodieugenol (B1670544) B have been studied for their activity against intracellular amastigotes of Leishmania. Although structurally different, this highlights the general principle of modifying natural scaffolds to derive anti-parasitic compounds. The search for novel anti-parasitic agents is a critical area of research, and the exploration of diverse chemical scaffolds, including dideoxyuridine derivatives, is warranted.

Anticancer Activity Investigations

The evaluation of nucleoside analogues for anticancer activity is a well-established field of research. While specific cytotoxic data for this compound is limited in the public domain, studies on related dideoxyuridine derivatives provide some context.

One study reported that 2',3'-Didehydro-2',3'-dideoxy-9-deazaguanosine and its analogues exhibited minimal to no cytotoxic activity against L1210 leukemia, CCRF-CEM lymphoblastic leukemia, and B16F10 melanoma cells in vitro. This suggests that not all didehydro-dideoxy nucleoside analogues possess significant anticancer properties.

Conversely, other research has focused on enhancing the cytotoxic potential of dideoxyuridine derivatives. For example, 5-iodo-4-thio-2'-deoxyuridine has been investigated as a radiosensitizer to enhance the killing of cancer cells by X-rays. This compound showed low intrinsic cytotoxicity to MCF-7 breast cancer cells but enhanced cell death when combined with ionizing radiation. This indicates a potential application for certain dideoxyuridine analogues as adjuncts in cancer therapy rather than as standalone cytotoxic agents.

The anticancer potential of this class of compounds appears to be highly dependent on specific structural modifications and the cancer cell line being tested. Further research is necessary to determine if this compound or its derivatives possess any direct cytotoxic or chemo-sensitizing effects.

Inhibition of Malignant Cell Proliferation in Various Cell Lines

While direct studies on the antiproliferative activity of this compound are not extensively documented in publicly available literature, research on structurally related nucleoside analogues demonstrates significant cytotoxic effects across a range of malignant cell lines. These findings provide a basis for understanding the potential of this class of compounds.

A duplex nucleoside analogue, 5-FdU-ECyd, which combines the DNA synthesis inhibitor 5-fluorodeoxyuridine with the RNA synthesis inhibitor 3'-C-ethinylcytidine, has shown high cytotoxicity in several cervical cancer cell lines, including HeLa, CaSki, SiHa, and Me180. nih.gov This compound induced cell death through apoptosis, highlighting the potent anticancer effects that can be achieved by modifying the nucleoside scaffold. nih.gov

Furthermore, synthetic analogues incorporating different heterocyclic systems have been evaluated. A series of 4-aza-2,3-didehydropodophyllotoxins, which are structurally distinct but share the didehydro feature, demonstrated cytotoxicity against human liver cancer (Hep-G2) and breast cancer (MCF7) cell lines, with IC₅₀ values ranging from 52.2 to 261.2 µM. mdpi.com

Another class of related compounds, 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, also exhibited antiproliferative activity. The 4-amino- and 4-(hydroxyamino)-5-halogenated derivatives were effective inhibitors of L1210 cell growth, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

The table below summarizes the antiproliferative activity of various nucleoside analogues against different cancer cell lines.

| Compound Class | Cell Line(s) | Activity (IC₅₀) | Reference |

| 4-Aza-2,3-didehydropodophyllotoxins | Hep-G2, MCF7 | 52.2 - 261.2 µM | mdpi.com |

| 4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidine | L1210 | 2.3 µM | nih.gov |

| 4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidine | L1210 | 0.7 µM | nih.gov |

| 4-Amino-5-chloro-pyrrolo[2,3-d]pyrimidine | L1210 | 2.8 µM | nih.gov |

| 4-(Hydroxyamino)-5-bromo-pyrrolo[2,3-d]pyrimidine | L1210 | 3.7 µM | nih.gov |

| 5-FdU-ECyd | HeLa, CaSki, SiHa, Me180 | Highly cytotoxic (qualitative) | nih.gov |

Impact on Specific Leukemia Cell Lines

Nucleoside analogues have historically been a cornerstone in the treatment of hematological malignancies. nih.gov Research into novel analogues, including didehydro- derivatives, continues to identify compounds with potent antileukemic activity in vitro.

A novel L-nucleoside analogue, 5-fluorotroxacitabine (5FTRX), has demonstrated potent and broad-ranging efficacy against a panel of 31 leukemia and lymphoma cell lines, with a median IC₅₀ of 200 nM. nih.gov This compound was also effective against primary acute myeloid leukemia (AML) cells while showing greater resistance in normal hematopoietic cells. nih.gov The mechanism involves bioactivation via phosphorylation and subsequent incorporation into DNA, leading to chain termination and cell death. nih.gov

Studies on other related compounds, such as 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), show that metabolism in leukemia cells is a key factor in their activity. This compound is phosphorylated by deoxycytidine kinase, which is present in various leukemia cells, including those from chronic lymphocytic leukemia patients. nih.gov

Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have been tested against the murine lymphocytic leukemia cell line L1210. The 4-amino-5-iodo derivative was particularly potent, with an IC₅₀ value of 0.7 µM. nih.gov Another study on N4,N4-dimethylated thiosemicarbazone metal complexes reported mild antiproliferative activity against the U937 leukemia cell line, with GI₅₀ values around 30 µM.

The table below presents the in vitro activity of the L-nucleoside analogue 5-fluorotroxacitabine (5FTRX) against a selection of human leukemia cell lines.

| Cell Line | Type of Leukemia/Lymphoma | Activity (IC₅₀) | Reference |

| EOL-1 | Eosinophilic Leukemia | 12 nM | nih.gov |

| MV4-11 | Acute Myeloid Leukemia (AML) | 20 nM | nih.gov |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 30 nM | nih.gov |

| MONO-MAC-6 | Acute Myeloid Leukemia (AML) | 40 nM | nih.gov |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | 100 nM | nih.gov |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 180 nM | nih.gov |

| THP-1 | Acute Monocytic Leukemia | 250 nM | nih.gov |

| TF-1 | Erythroleukemia | 6000 nM | nih.gov |

Melanogenesis Inhibition (in related didehydro compounds)

Melanogenesis is the process of producing melanin (B1238610) pigment and is a target for treating hyperpigmentary disorders. The primary enzyme in this pathway is tyrosinase. nih.gov While numerous natural and synthetic compounds are known to inhibit melanogenesis, a review of the available scientific literature did not yield specific studies demonstrating this activity for this compound or its related didehydro nucleoside analogues. Research in this area has predominantly focused on other chemical classes, such as polyphenols, flavonoids, and stilbenes. nih.gov Therefore, the impact of didehydro nucleoside compounds on melanogenesis remains an uninvestigated area of research.

Antiproliferative Activity against Squamous Carcinoma Cells (in related didehydro compounds)

Significant antiproliferative effects have been observed for didehydro nucleoside analogues in squamous carcinoma cell lines. A key example is the adenosine (B11128) analogue, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842), which was investigated for its effects on the growth of cultured keratinocytes and cutaneous squamous cell carcinoma (SCC) lines.

This compound suppressed the proliferation of all tested cells in a dose-dependent manner. The mechanism of action is the irreversible inhibition of S-adenosylhomocysteine hydrolase, an enzyme that regulates crucial S-adenosylmethionine-dependent transmethylation reactions required for cell growth. Incubation with MDL 28,842 led to a significant decrease in the methylation index (the ratio of S-adenosylmethionine to S-adenosylhomocysteine) in the SCC lines. This inhibition of methylation is believed to be the direct cause of the observed antiproliferative effects. These findings suggest a potential therapeutic role for such didehydro analogues in neoplastic disorders of the skin.

The table below summarizes the observed effects of Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842) on squamous carcinoma cells.

| Compound | Cell Type(s) | Effect | Mechanism of Action | Reference |

| Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine | Cutaneous Squamous Carcinoma Lines | Dose-dependent suppression of proliferation | Inhibition of S-adenosylhomocysteine hydrolase activity |

Future Directions and Emerging Research Avenues for 4 ,5 Didehydro 2 ,5 Dideoxyuridine Research

Design and Synthesis of Next-Generation Didehydronucleoside Analogues

The development of next-generation analogues of 4',5'-Didehydro-2',5'-dideoxyuridine will focus on enhancing antiviral potency, expanding the spectrum of activity, and improving pharmacokinetic profiles. Key strategies will involve chemical modifications to the nucleobase and the sugar moiety, as well as the implementation of innovative prodrug approaches.

Chemical Modifications:

Sugar Moiety: Modifications to the furanose ring can have profound effects on the biological activity of nucleoside analogues. nih.gov For instance, the introduction of substituents at various positions of the sugar ring can influence the molecule's conformation and its interaction with viral enzymes.

Nucleobase: Alterations to the uracil (B121893) base can lead to analogues with improved target specificity and reduced off-target effects. This can involve the addition or removal of substituents on the pyrimidine (B1678525) ring. nih.gov

Prodrug Strategies: